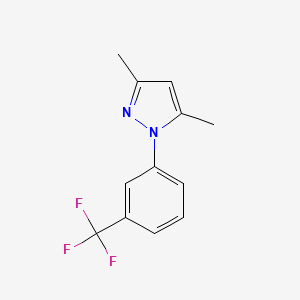

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Übersicht

Beschreibung

Triazoles, which include compounds like “3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole”, are a type of heterocyclic compound. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized through various methods. One common method involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

- Multicomponent Reactions : 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole is utilized in multicomponent reactions to synthesize compounds with biological and medicinal properties. For example, its reaction with salicylaldehyde and malononitrile dimer forms new chromeno[2,3-b]pyridine derivatives (Ryzhkova et al., 2023).

2. Catalyst Development

- Cyclometalated Complexes : It's used in the synthesis of cyclometalated Ir(III) metal complexes, which are significant for room-temperature phosphorescence, particularly in blue phosphorescent emitters (Yang et al., 2005).

3. Crystallography and Molecular Structure

- Structural Analysis : This compound contributes to the study of positional disorder in crystal structures, providing insights into the behavior of complex molecular structures (Guzei et al., 2008).

4. Organic Synthesis

- Novel Synthetic Routes : The compound is involved in studying new methods of synthesis under conditions like phase transfer catalysis and ultrasonic irradiation (Wang et al., 2015).

5. Electrocatalysis

- Electrocatalyzed Reactions : It is used in the electro-organic synthesis of new heterocyclic compounds, showcasing the role of 1H-pyrazole derivatives in electrocatalyzed N–N coupling and ring cleavage reactions (Zandi et al., 2021).

6. Metallomacrocyclic Complex Synthesis

- Ligand Formation : The compound aids in the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, which have potential applications in various fields including catalysis and materials science (Guerrero et al., 2008).

7. Spectral Analysis

- Molecular Orbital and Tautomerism Studies : It's used in studying the influence of functional groups on the tautomerism and energy band gaps of pyrazoles, enhancing understanding of molecular structures (Ibnaouf et al., 2019).

8. Theoretical Chemistry

- Annular Tautomerism : Provides insight into the tautomerism of NH-pyrazoles, crucial for understanding the behavior of these compounds in various environments (Cornago et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-8-6-9(2)17(16-8)11-5-3-4-10(7-11)12(13,14)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBOCLCFSWWMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

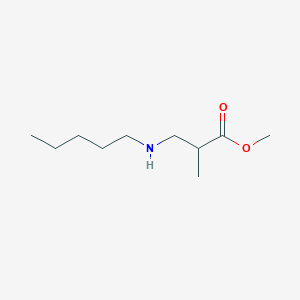

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)